molecular formula C23H24O11 B12389039 (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4,6-dimethoxy-3-[(E)-3-phenylprop-2-enoyl]phenoxy]oxane-2-carboxylic acid

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4,6-dimethoxy-3-[(E)-3-phenylprop-2-enoyl]phenoxy]oxane-2-carboxylic acid

Cat. No.: B12389039
M. Wt: 476.4 g/mol
InChI Key: WPRMPZNHAYHNRC-ZVWBZAHKSA-N
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Description

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4,6-dimethoxy-3-[(E)-3-phenylprop-2-enoyl]phenoxy]oxane-2-carboxylic acid is a complex organic compound characterized by multiple hydroxyl groups, methoxy groups, and a phenylprop-2-enoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4,6-dimethoxy-3-[(E)-3-phenylprop-2-enoyl]phenoxy]oxane-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a protected sugar derivative as the starting material, which undergoes a series of functional group transformations, including hydroxylation, methoxylation, and esterification, to introduce the necessary functional groups. The final step often involves deprotection to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4,6-dimethoxy-3-[(E)-3-phenylprop-2-enoyl]phenoxy]oxane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The phenylprop-2-enoyl moiety can be reduced to form a saturated phenylpropyl group.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4,6-dimethoxy-3-[(E)-3-phenylprop-2-enoyl]phenoxy]oxane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4,6-dimethoxy-3-[(E)-3-phenylprop-2-enoyl]phenoxy]oxane-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The phenylprop-2-enoyl moiety may interact with cellular membranes and proteins, influencing various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylic acid: Lacks the phenylprop-2-enoyl moiety, resulting in different reactivity and applications.

    (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid:

Uniqueness

The unique combination of hydroxyl, methoxy, and phenylprop-2-enoyl groups in (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4,6-dimethoxy-3-[(E)-3-phenylprop-2-enoyl]phenoxy]oxane-2-carboxylic acid imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C23H24O11

Molecular Weight

476.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4,6-dimethoxy-3-[(E)-3-phenylprop-2-enoyl]phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C23H24O11/c1-31-13-10-14(32-2)20(33-23-19(28)17(26)18(27)21(34-23)22(29)30)16(25)15(13)12(24)9-8-11-6-4-3-5-7-11/h3-10,17-19,21,23,25-28H,1-2H3,(H,29,30)/b9-8+/t17-,18-,19+,21-,23+/m0/s1

InChI Key

WPRMPZNHAYHNRC-ZVWBZAHKSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1C(=O)/C=C/C2=CC=CC=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC

Canonical SMILES

COC1=CC(=C(C(=C1C(=O)C=CC2=CC=CC=C2)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)OC

Origin of Product

United States

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